N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-17-5-7-18(8-6-17)15-28-14-13-21-22(25(28)30)3-2-4-23(21)31-16-24(29)27-20-11-9-19(26)10-12-20/h2-12H,13-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDNOCNYVQDEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Bromophenyl Group: This step involves the bromination of aniline followed by coupling with the tetrahydroisoquinoline core.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide serves as a promising scaffold in medicinal chemistry. Its structural components can be modified to create derivatives with enhanced pharmacological properties. Research indicates potential applications in:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : The tetrahydroisoquinoline structure is known for its neuroprotective properties, making this compound a candidate for developing treatments for neurodegenerative diseases.
Organic Synthesis
The compound is also valuable in organic synthesis as an intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as:
- Oxidation : The bromophenyl group can be oxidized to yield phenolic compounds.
- Reduction : The carbonyl group in the dihydroisoquinoline moiety can be reduced to form alcohol derivatives.
These reactions are essential for developing new materials or pharmaceuticals.
Material Science
In material science, this compound can be utilized to develop materials with specific properties such as:
- Conductivity : Modifications of the compound may lead to conductive polymers.
- Fluorescence : The incorporation of specific functional groups could enhance the fluorescence properties of materials for use in sensors or imaging applications.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthetic applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis.
- Neuroprotective Research : Another research effort highlighted its neuroprotective potential against oxidative stress-induced neuronal damage in vitro. This suggests possible therapeutic applications in treating conditions like Alzheimer's disease.
- Synthesis of New Derivatives : Researchers have successfully synthesized new derivatives by modifying the bromophenyl and acetamide groups. These derivatives showed improved biological activity compared to the parent compound, indicating the importance of structural modifications in drug development.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
Substituent Effects on Polarity: The benzodioxin group in Compound A introduces additional oxygen atoms, likely increasing solubility compared to the target compound’s methylphenyl group .
Dihedral Angles and Molecular Conformation: Compound B exhibits a dihedral angle of 66.4° between its 4-bromophenyl and 3,4-difluorophenyl rings, which contrasts with the target compound’s more planar tetrahydroisoquinolinone core. This angle influences intermolecular interactions, such as N–H⋯O hydrogen bonds and C–H⋯F contacts, which stabilize its crystal packing .
Bromine Placement :
- The target compound and Compound A both feature bromine at the 4-position of the phenyl ring, which may enhance hydrophobic interactions in biological environments.
NMR Chemical Shift Analysis
Evidence from NMR studies (Molecules, 2014) highlights how substituent positioning alters chemical environments:
- Regions of Variability: In analogues like Compounds 1 and 7 (structurally related to the target compound), chemical shifts diverged in regions A (positions 39–44) and B (positions 29–36), corresponding to substituent locations (Figure 6, Molecules 2014). This suggests that even minor structural changes (e.g., methyl vs. bromine) significantly impact proton environments, aiding in structural elucidation .
Physicochemical and Pharmacological Implications
Solubility and Stability :
- The benzodioxin group in Compound A may improve aqueous solubility compared to the target compound’s lipophilic methylphenyl group .
- Compound B’s fluorine substituents and hydrogen-bonding network could enhance thermal stability, as evidenced by its melting point (423–425 K) .
The isoxazole sulfonamide in Compound C may mimic ATP-binding sites in kinases, a common feature in kinase inhibitors .
Biological Activity
N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a bromophenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound is characterized by:
- A bromophenyl group that enhances its electronic properties.
- A tetrahydroisoquinoline core known for various biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding Affinity : The bromophenyl group may influence the binding affinity to various targets.
- Modulation of Enzyme Activity : Potential inhibition or activation of enzymes involved in metabolic pathways.
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which may be relevant for neurological disorders.
1. Neuropharmacological Effects
Studies have shown that compounds with tetrahydroisoquinoline structures exhibit neuroprotective effects. For instance:
- Antidepressant Activity : Some derivatives have demonstrated efficacy in animal models of depression by modulating serotonin levels.
- Antipsychotic Properties : Similar compounds have been reported to reduce symptoms in models of schizophrenia .
2. Antitumor Activity
The tetrahydroisoquinoline scaffold is recognized for its anticancer properties. Research indicates that:
- Compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
This table illustrates how variations in halogen substituents can significantly affect the biological activity profiles of these compounds.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results indicated that specific modifications to the structure led to enhanced neuroprotective activity against oxidative stress in neuronal cells.
Case Study 2: Antitumor Efficacy
In another study focusing on cancer therapy, researchers reported that a compound structurally similar to N-(4-bromophenyl)-2-{...} exhibited significant cytotoxic effects against breast cancer cell lines. The study emphasized the importance of the bromophenyl group in enhancing cellular uptake and efficacy.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally related bromophenyl acetamides. A typical procedure involves reacting a carboxylic acid derivative (e.g., 4-bromophenylacetic acid) with an amine-containing fragment (e.g., substituted tetrahydroisoquinoline) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base. Reaction optimization includes:
- Temperature control : Maintaining 273 K to minimize side reactions .
- Solvent selection : Dichloromethane ensures solubility and facilitates intermediate extraction .
- Purification : Column chromatography or recrystallization from methylene chloride improves purity .
Yield improvements are achieved by stoichiometric tuning (1:1 molar ratio of acid to amine) and stepwise addition of reagents to suppress dimerization .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 66.4° in analogous bromophenyl acetamides), and validates stereochemistry .
- NMR spectroscopy : H and C NMR identify key protons (e.g., NH at δ 10–12 ppm) and confirm substituent positions .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 527.8 g/mol for related compounds) .
Advanced: What in vitro biological assays are appropriate for evaluating pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values against kinases or proteases. For example, competitive binding assays with ATP analogs can elucidate interactions with catalytic domains .
- Protein-ligand interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (K) and stoichiometry .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines, using 1–100 μM dose ranges .
Advanced: How do crystallographic data inform reactivity and target interactions?
Methodological Answer:
Crystallographic analysis reveals:
- Hydrogen-bonding networks : Intramolecular N–H···O and C–H···F interactions stabilize conformations critical for target binding (e.g., enzyme active sites) .
- Torsional angles : Dihedral angles (e.g., 40.0° between acetamide and aromatic planes) influence steric accessibility for interactions with hydrophobic pockets .
- Packing motifs : Infinite chains via intermolecular hydrogen bonds (e.g., along [100] axis) suggest aggregation tendencies in biological systems .
Advanced: How should discrepancies in spectroscopic data be addressed?
Methodological Answer:
- Comparative analysis : Align experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .
- Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d vs. CDCl) in peak assignments .
- Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening, particularly for rotatable bonds in the acetamide linker .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., dichloromethane) .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
